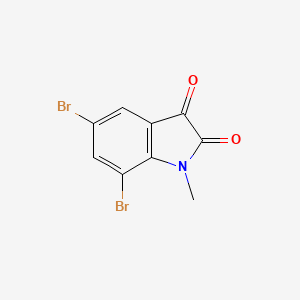
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl-
説明
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-は、インドールの誘導体であり、インドールは多くの天然物や医薬品に見られる重要なヘテロ環系です。この化合物は、5位と7位に臭素原子、1位にメチル基を持つユニークな構造で知られています。これらの置換基の存在は、化合物の化学的性質と生物学的活性に大きな影響を与える可能性があります .
特性
CAS番号 |
106000-19-5 |
|---|---|
分子式 |
C9H5Br2NO2 |
分子量 |
318.95 g/mol |
IUPAC名 |
5,7-dibromo-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H5Br2NO2/c1-12-7-5(8(13)9(12)14)2-4(10)3-6(7)11/h2-3H,1H3 |
InChIキー |
ODXDHCRLKIARJX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
製品の起源 |
United States |
準備方法
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-の合成は、通常、1H-インドール-2,3-ジオンの臭素化、続いてメチル化が伴います。一般的な方法の1つは、酢酸などの適切な溶媒の存在下で、1H-インドール-2,3-ジオンを臭素と反応させて、5位と7位に臭素原子を導入することです。得られたジブロモ化合物は、その後、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルを使用してメチル化されます .
この化合物の工業生産方法は、同様の合成経路を採用する可能性がありますが、収率と純度を最適化し、より大規模に行われます。これらの方法には、多くの場合、連続フローリアクターと自動化システムが使用され、生産品質の一貫性を確保しています .
化学反応の分析
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを形成するために酸化することができます。
還元: 還元反応は、この化合物を対応するヒドロキシ誘導体に変換することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究の用途
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-は、いくつかの科学研究の用途を持っています。
化学: より複雑なインドール誘導体の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物学的活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
科学的研究の応用
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、キナーゼなどの特定の酵素の活性部位に結合することによって、これらの酵素の阻害剤として作用する可能性があります。この結合は、酵素の正常な機能を阻害し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の生物学的状況と化合物の濃度によって異なります .
類似の化合物との比較
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-は、次のような他の類似の化合物と比較することができます。
1H-インドール-2,3-ジオン: 臭素とメチル置換基がなく、化学的および生物学的性質が異なります。
5,7-ジブロモ-1H-インドール-2,3-ジオン: 同様の構造ですが、メチル基がなく、反応性と生物学的活性に影響を与える可能性があります。
1-メチル-1H-インドール-2,3-ジオン:
1H-インドール-2,3-ジオン、5,7-ジブロモ-1-メチル-の独自性は、その特定の置換パターンにあり、類似体と比較して異なる化学反応性と生物学的活性を付与する可能性があります .
類似化合物との比較
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- can be compared with other similar compounds, such as:
1H-Indole-2,3-dione: Lacks the bromine and methyl substituents, resulting in different chemical and biological properties.
5,7-Dibromo-1H-Indole-2,3-dione: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
1-Methyl-1H-Indole-2,3-dione:
The uniqueness of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activities compared to its analogs .
生物活性
1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- is a brominated derivative of indole, a significant heterocyclic compound found in numerous natural products and pharmaceuticals. The unique structural features of this compound, particularly the presence of bromine atoms at the 5 and 7 positions and a methyl group at the 1 position, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The chemical properties of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- are summarized in the table below:
| Property | Detail |
|---|---|
| CAS Number | 106000-19-5 |
| Molecular Formula | C9H5Br2NO2 |
| Molecular Weight | 318.95 g/mol |
| IUPAC Name | 5,7-dibromo-1-methylindole-2,3-dione |
| InChI Key | ODXDHCRLKIARJX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
Biological Activity Overview
Research indicates that 1H-Indole-2,3-dione derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound has demonstrated potential as an anticancer agent. It acts by inhibiting key enzymes involved in cancer cell proliferation. Notably, it has been studied for its effects on Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several cancers.
The mechanism by which 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- exerts its biological effects primarily involves enzyme inhibition. It binds to the active sites of specific kinases and other enzymes, disrupting their normal function. This interaction can lead to downstream effects such as apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study focused on the inhibitory effects of various indole derivatives on GSK-3β highlighted that compounds with halogen substitutions at specific positions exhibited enhanced activity. The dibromo derivative showed an IC50 value indicating potent inhibition compared to non-brominated analogs .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, the dibromo derivative was tested against multiple pathogens. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating infections.
Comparative Analysis with Similar Compounds
The biological activity of 1H-Indole-2,3-dione, 5,7-dibromo-1-methyl- can be compared with other related compounds:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| 1H-Indole-2,3-dione | Not significant | Low |
| 5-Bromo-1H-Indole-2,3-dione | Moderate | Moderate |
| 5,7-Dibromo-1H-Indole-2,3-dione | High (0.23 nM) | High (20 mm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


